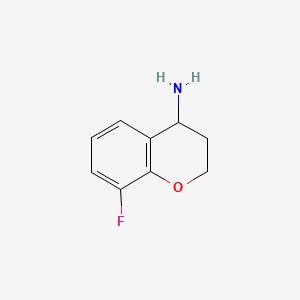

8-Fluorochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585680 |

Source

|

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791043-28-2 |

Source

|

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluorochroman-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluorochroman-4-amine is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry known for its interaction with various biological targets. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to support research and drug development efforts.

Chemical Structure and Properties

The chemical structure of this compound consists of a chroman ring system with a fluorine atom substituted at the C8 position of the benzene ring and an amine group at the C4 position of the pyran ring. The molecule exists as a racemic mixture of (R)- and (S)-enantiomers.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the available and predicted physicochemical properties for this compound and its enantiomers is presented in Table 1. These properties are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Racemic this compound | (R)-8-Fluorochroman-4-amine | (S)-8-Fluorochroman-4-amine | Reference |

| CAS Number | 791043-28-2 | 750571-31-4 | 1003887-62-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO | [1][2][3] |

| Molecular Weight | 167.18 g/mol | 167.18 g/mol | 167.18 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid (Predicted) | - | [1] |

| Boiling Point | 228.2 ± 40.0 °C (Predicted) | 228.2 ± 40.0 °C (Predicted) | - | [1] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | 1.201 ± 0.06 g/cm³ (Predicted) | - | [1] |

| pKa | 8.38 ± 0.20 (Predicted) | 8.38 ± 0.20 (Predicted) | - | [1] |

| Storage Temperature | 2-8°C | 2-8°C | 2-8°C | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding chroman-4-one intermediate followed by reductive amination.

Step 1: Synthesis of 8-Fluorochroman-4-one

The precursor, 8-Fluorochroman-4-one, can be synthesized via a Claisen-Schmidt condensation followed by an intramolecular Michael addition.

Caption: General workflow for the synthesis of 8-Fluorochroman-4-one.

Experimental Protocol:

A mixture of 2'-hydroxy-3'-fluoroacetophenone, paraformaldehyde, and a catalytic amount of a base such as pyrrolidine in a suitable solvent like ethanol is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Step 2: Reductive Amination to this compound

The conversion of 8-Fluorochroman-4-one to this compound is achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.

Caption: General workflow for the reductive amination of 8-Fluorochroman-4-one.

Experimental Protocol:

To a solution of 8-Fluorochroman-4-one in a protic solvent such as methanol, an ammonia source like ammonium acetate is added. A reducing agent, typically sodium cyanoborohydride, is then added portion-wise at room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified, often by acid-base extraction followed by chromatography, to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the chroman-4-amine scaffold is known to interact with various receptors, particularly serotonin (5-HT) receptors. Research on structurally related 6-fluorochroman derivatives has shown affinity for the 5-HT1A receptor, suggesting that this compound may also exhibit activity at serotonin receptors.

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in the regulation of a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function.

Hypothesized Signaling Pathway Involvement:

Given the structural similarity to known 5-HT receptor ligands, it is plausible that this compound could act as a modulator of serotonergic signaling. For instance, if it were to act as an agonist at a Gαi-coupled 5-HT receptor (e.g., 5-HT1A), it could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

Caption: Hypothesized Gαi-coupled 5-HT receptor signaling pathway for this compound.

Conclusion

This compound is a synthetic compound with potential for further investigation in the field of medicinal chemistry. This guide has provided an overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While direct experimental data on its biological activity is scarce, its structural relationship to known serotonergic ligands suggests that it may be a valuable tool for exploring the pharmacology of serotonin receptors. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The experimental protocols outlined herein provide a foundation for the synthesis and subsequent biological evaluation of this intriguing molecule.

References

In-Depth Technical Guide: (S)-8-fluorochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-8-fluorochroman-4-amine, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, including its CAS number and synonyms, and presents a summary of its physicochemical properties. While detailed experimental protocols and biological activity data for this specific enantiomer are not extensively available in publicly accessible literature, this guide outlines general synthetic approaches for related chroman-4-amine structures based on established chemical principles. The potential applications and the importance of fluorination in drug design are also discussed to provide context for the relevance of this compound in research and development.

Chemical Identity and Properties

(S)-8-fluorochroman-4-amine is a chiral organic compound featuring a chroman scaffold with a fluorine atom at the 8-position and an amine group at the 4-position in the (S)-configuration.

Table 1: Chemical Identifiers for (S)-8-fluorochroman-4-amine

| Identifier | Value |

| CAS Number | 1003887-62-4[1] |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |

Table 2: Synonyms and Related Compounds

| Name | CAS Number |

| (S)-8-Fluorochroman-4-amine hydrochloride | 1392219-01-0[2] |

| (R)-8-fluorochroman-4-amine hydrochloride | 730980-49-1[3] |

| 8-Fluorochroman-6-amine | 1368177-81-4[4] |

| (S)-6-Fluorochroman-4-amine | 1018978-85-2[5] |

| (S)-8-Chloro-6-fluorochroman-4-amine | 1213066-10-4[6] |

Table 3: Predicted Physicochemical Properties

| Property | Value |

| Purity | Typically ≥95% (as commercially available) |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for the specific substrate.

Figure 1: Generalized synthetic workflow for (S)-8-fluorochroman-4-amine.

General Experimental Protocol for Asymmetric Reduction

The enantioselective synthesis of chiral alcohols and amines is a well-established field. A common method for achieving the desired stereochemistry at the C4 position is through the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, for the reduction of the precursor ketone, 8-fluorochroman-4-one.

Materials:

-

8-fluorochroman-4-one

-

Chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine)

-

Reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Quenching solution (e.g., methanol, dilute hydrochloric acid)

Procedure:

-

The chiral catalyst is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

The reducing agent is added dropwise to the catalyst solution.

-

A solution of 8-fluorochroman-4-one in the same anhydrous solvent is then added slowly to the reaction mixture.

-

The reaction is stirred at the low temperature until completion, monitored by a suitable technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, the reaction is carefully quenched by the slow addition of a quenching solution.

-

The mixture is allowed to warm to room temperature, and the product, (S)-8-fluorochroman-4-ol, is isolated through standard workup procedures (e.g., extraction, drying of the organic phase, and solvent evaporation).

-

Purification is typically achieved by column chromatography.

General Experimental Protocol for Amination

The conversion of the resulting (S)-8-fluorochroman-4-ol to the corresponding amine can be achieved through various methods, such as a Mitsunobu reaction with an amine surrogate (e.g., phthalimide or sodium azide) followed by deprotection or reduction.

Materials:

-

(S)-8-fluorochroman-4-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Amine surrogate (e.g., phthalimide, hydrazoic acid)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Deprotecting or reducing agent (e.g., hydrazine for phthalimide, lithium aluminum hydride or catalytic hydrogenation for azide)

Procedure (via Mitsunobu reaction with phthalimide):

-

(S)-8-fluorochroman-4-ol, triphenylphosphine, and phthalimide are dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

DIAD or DEAD is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The solvent is removed under reduced pressure, and the crude product is purified to yield the N-(8-fluoro-chroman-4-yl)phthalimide intermediate.

-

The intermediate is then dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added.

-

The mixture is heated to reflux to effect the deprotection.

-

After cooling, the reaction mixture is worked up to isolate the crude (S)-8-fluorochroman-4-amine.

-

Final purification can be achieved through techniques such as column chromatography or crystallization of a salt form.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for (S)-8-fluorochroman-4-amine are not detailed in the currently available scientific literature. The interest in this and related compounds likely stems from the broader importance of chromane derivatives and the strategic use of fluorine in medicinal chemistry.

Fluorine substitution can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including:

-

Metabolic stability: The strong carbon-fluorine bond can block sites of metabolism.

-

Binding affinity: Fluorine can act as a hydrogen bond acceptor and can influence molecular conformation, potentially enhancing interactions with biological targets.

-

Lipophilicity: The introduction of fluorine can alter the lipophilicity of a compound, affecting its permeability across biological membranes.

Given the structural features of chroman-4-amines, potential, yet unconfirmed, areas of biological investigation could include their activity as modulators of ion channels, G-protein coupled receptors, or enzymes involved in neurotransmission, similar to other amine-containing scaffolds.

A hypothetical signaling pathway where a chroman-4-amine derivative might act as a ligand for a G-protein coupled receptor (GPCR) is depicted below.

Figure 2: A hypothetical G-protein coupled receptor signaling pathway.

Conclusion

(S)-8-fluorochroman-4-amine is a chiral fluorinated compound with potential for application in medicinal chemistry. While specific biological data and detailed synthetic protocols are not widely published, its structural motifs suggest it could be a valuable building block for the synthesis of novel therapeutic agents. The general synthetic strategies outlined in this guide provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The strategic incorporation of a fluorine atom suggests that it may possess favorable drug-like properties, making it an interesting candidate for further investigation in drug discovery programs.

References

- 1. 1003887-62-4|(S)-8-Fluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 2. 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (R)-8-fluorochroman-4-amine hydrochloride, CasNo.730980-49-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

(R)-8-fluorochroman-4-amine molecular weight and formula

This document provides the molecular formula and molecular weight for the chemical compound (R)-8-fluorochroman-4-amine, a key building block for researchers and professionals in drug development and chemical synthesis.

Compound Identification

(R)-8-fluorochroman-4-amine is a chiral organic compound. The "(R)" designation refers to the stereochemistry at the C4 position of the chroman ring. The "8-fluoro" indicates the substitution of a fluorine atom at the C8 position.

Physicochemical Properties

The fundamental molecular properties of (R)-8-fluorochroman-4-amine are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | [1][2] |

| Molecular Weight | 167.18 g/mol | [1][2] |

It is important to distinguish the free base form of this compound from its hydrochloride salt, which will have a different molecular formula and weight. The data presented here pertains to the free amine. The hydrochloride salt, (R)-8-fluorochroman-4-amine hydrochloride, has a molecular formula of C₉H₁₁ClFNO and a molecular weight of approximately 203.64 g/mol [3][4][5].

Experimental Protocols and Visualizations

The scope of this document is to provide the core molecular properties of (R)-8-fluorochroman-4-amine. Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond this scope and would require a dedicated literature review.

Visualizations such as signaling pathways or experimental workflows are not applicable to the presentation of fundamental physicochemical data like molecular weight and formula. Such diagrams are typically used to illustrate complex biological processes or multi-step experimental procedures.

References

- 1. (R)-8-fluorochroman-4-amine CAS#: 750571-31-4 [chemicalbook.com]

- 2. 8-Fluorochroman-4-amine - CAS:791043-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. achmem.com [achmem.com]

- 4. (R)-8-fluorochroman-4-amine hydrochloride | 730980-49-1 [amp.chemicalbook.com]

- 5. (R)-8-fluorochroman-4-amine hydrochloride CAS#: 730980-49-1 [m.chemicalbook.com]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Chroman Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its inherent structural features make it an attractive starting point for the design of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the strategic fluorination of the chroman nucleus, combined with the incorporation of an amine functionality, presents a promising avenue for the discovery of new drug candidates with enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic pathways of novel fluorinated chroman amines, with a focus on their potential as neuroprotective, antiviral, and anticancer agents.

Data Presentation

The following tables summarize the biological activities of representative fluorinated chroman derivatives. It is important to note that while specific data for a comprehensive series of novel fluorinated chroman amines is emerging, the data presented here is compiled from studies on closely related fluorinated chroman-4-ones and other relevant amine-containing compounds to illustrate the potential of this chemical class.

Table 1: Antiviral Activity of Fluorinated Chroman Derivatives against Influenza A Virus

| Compound | Structure | Target/Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Fluorinated Chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) Plaque Reduction | 6 | >900 | 150 |

| Oseltamivir | Control | Influenza A/H1N1 Neuraminidase Inhibition | Varies by strain | >1000 | >1000 |

Data compiled from studies on fluorinated chroman-4-ones, which are precursors to fluorinated chroman amines.[1]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Chroman and Fluorinated Amine Derivatives

| Compound | Structure | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| Hypothetical 6-Fluoro-N-methylchroman-4-amine | Fluorinated Chroman Amine | Human MAO-B | Predicted potent | Predicted selective |

| 5-hydroxy-2-methyl-chroman-4-one | Chroman-4-one | Human MAO-B | 3.23 | ~4-fold vs MAO-A |

| Safinamide | Control | Human MAO-B | 0.098 | >5000 |

Data for the hypothetical compound is an extrapolation based on the known activities of fluorinated amines and chroman scaffolds as MAO-B inhibitors. Data for 5-hydroxy-2-methyl-chroman-4-one provides context for the chroman core's activity.[2]

Table 3: Anticancer Activity of Fluorinated Compounds against Glioblastoma Cell Lines

| Compound | Structure | Cell Line | IC50 (µM) |

| Hypothetical Fluorinated Chroman Amine Derivative | Fluorinated Chroman Amine | U87-MG (Glioblastoma) | Predicted active |

| Fluorinated 2-Deoxy-d-Glucose (2,2-diFG) | Fluorinated Carbohydrate | U-87 MG (Glioblastoma) | ~25 (under hypoxia) |

| Temozolomide | Control | U87-MG (Glioblastoma) | ~100 |

Data for the hypothetical compound is an extrapolation. Data for 2,2-diFG illustrates the potential of fluorinated molecules in glioblastoma treatment.[3]

Experimental Protocols

Synthesis of Fluorinated Chroman Amines via Reductive Amination

A common and effective method for the synthesis of chroman amines is the reductive amination of the corresponding chroman-4-one.

Step 1: Synthesis of Fluorinated Chroman-4-one (Precursor)

The synthesis of fluorinated chroman-4-ones can be achieved through various methods, including the intramolecular oxa-Michael addition of a chalcone intermediate.

-

Materials:

-

Fluorinated 2'-hydroxyacetophenone

-

Appropriate aromatic aldehyde

-

Ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve the fluorinated 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol.

-

Add a solution of potassium hydroxide in ethanol dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone intermediate.

-

Collect the chalcone by filtration and reflux it in ethanol with a catalytic amount of acid to effect cyclization to the fluorinated chroman-4-one.

-

Purify the product by column chromatography.

-

Step 2: Reductive Amination to Fluorinated Chroman Amine

-

Materials:

-

Fluorinated chroman-4-one

-

Ammonium acetate or a primary amine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the fluorinated chroman-4-one (1 equivalent) and ammonium acetate (10 equivalents) or the primary amine hydrochloride (1.5 equivalents) in anhydrous methanol.

-

Add anhydrous magnesium sulfate to the mixture to act as a drying agent.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated chroman amine.

-

Biological Assays

1. In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

A fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compounds and a known MAO-B inhibitor (e.g., Safinamide)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the control inhibitor.

-

In a 96-well plate, add the MAO-B enzyme to the assay buffer.

-

Add the test compounds or control to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

2. Antiviral Plaque Reduction Assay (Influenza Virus)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM)

-

Agarose or Avicel overlay

-

Test compounds and a known antiviral (e.g., Oseltamivir)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compounds.

-

Infect the cell monolayers with a known dilution of influenza virus for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing agarose or Avicel and the various concentrations of the test compound.

-

Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.

-

Determine the IC50 value from the dose-response curve.[4]

-

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of MAO-B inhibition by fluorinated chroman amines.

Caption: Potential modulation of the ERK-CREB neuroprotective pathway.[4][5]

Experimental Workflows

Caption: Workflow for the synthesis of fluorinated chroman amines.

Caption: Workflow for the influenza virus plaque reduction assay.[4]

Conclusion

The strategic incorporation of fluorine and amine functionalities into the chroman scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility of fluorinated chroman amines via reductive amination of the corresponding ketones provides a versatile platform for generating diverse chemical libraries. Preliminary data and structure-activity relationships from related compound classes suggest that these novel molecules may exhibit potent and selective activities as neuroprotective agents through the modulation of pathways such as MAO-B and ERK-CREB, as well as demonstrating potential as antiviral and anticancer therapeutics. Further synthesis and comprehensive biological evaluation of novel fluorinated chroman amines are warranted to fully elucidate their therapeutic potential and to identify lead candidates for future drug development programs.

References

- 1. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of C4-fluorinated solamins and their growth inhibitory activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling | MDPI [mdpi.com]

- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluorochroman-4-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-fluorochroman-4-amine scaffold represents a promising chemotype in modern medicinal chemistry, demonstrating potential as a modulator of key biological targets implicated in a range of pathologies, including neurodegenerative diseases and cancer. The strategic incorporation of a fluorine atom at the 8-position of the chroman ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives and their analogues. Detailed experimental protocols for the synthesis of the core structure and its subsequent derivatization are presented, alongside a summary of the known biological activities of related compounds. Furthermore, this document elucidates the key signaling pathways associated with the primary biological target of this compound class, Sirtuin 2 (SIRT2), offering a molecular framework for understanding their mechanism of action and guiding future drug discovery efforts.

Introduction

The chroman-4-amine framework is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a molecule. Specifically, the 8-fluoro substitution on the chroman ring has been explored for its potential to generate novel therapeutic agents. While the parent compounds, (S)-8-Fluorochroman-4-amine and (R)-8-Fluorochroman-4-amine, are recognized as valuable chemical building blocks, the systematic exploration of their derivatives is an active area of research. This guide aims to consolidate the available information on the synthesis and biological evaluation of these compounds, with a particular focus on their activity as inhibitors of SIRT2, a class III histone deacetylase.

Synthesis of the this compound Core

The synthesis of the this compound core typically begins with the preparation of the corresponding 8-fluorochroman-4-one. This ketone intermediate can then be converted to the desired amine via reductive amination.

Synthesis of 8-Fluorochroman-4-one

A common route to chroman-4-ones involves the intramolecular Friedel-Crafts acylation of a suitably substituted N-phenylpropionamide. For the synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one, a related heterocyclic core, a two-step process starting from 3-fluoroaniline is employed.[1] This can be adapted for the synthesis of 8-fluorochroman-4-one.

Experimental Protocol: Synthesis of 8-Fluorochroman-4-one (Proposed)

-

Step 1: Acylation of 2-Fluorophenol. 2-Fluorophenol is reacted with 3-chloropropionyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield 2-fluorophenyl 3-chloropropionate.

-

Step 2: Fries Rearrangement. The resulting ester undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride, to afford 1-(3-fluoro-2-hydroxyphenyl)-3-chloropropan-1-one.

-

Step 3: Intramolecular Cyclization. The intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, yielding 8-fluorochroman-4-one.

Reductive Amination of 8-Fluorochroman-4-one

The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed in a one-pot reaction where the ketone is reacted with an amine source (e.g., ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ.

Experimental Protocol: Reductive Amination of 8-Fluorochroman-4-one

-

Materials: 8-fluorochroman-4-one, ammonia source (e.g., ammonium acetate or ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol or dichloromethane).

-

Procedure: To a solution of 8-fluorochroman-4-one in the chosen solvent, the ammonia source is added, followed by the portion-wise addition of the reducing agent. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography.[2][3][4][5][6]

Diagram of Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Synthesis of this compound Derivatives and Analogues

The primary amine of this compound serves as a versatile handle for the introduction of various substituents to explore structure-activity relationships. Standard N-alkylation and N-arylation reactions can be employed to generate a library of derivatives.

Experimental Protocol: General N-Alkylation of this compound

-

Materials: this compound, alkyl halide (e.g., alkyl bromide or iodide), a base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Procedure: To a solution of this compound in the chosen solvent, the base is added, followed by the alkyl halide. The reaction mixture is stirred, potentially with heating, until the starting material is consumed. The product is then isolated through an aqueous workup and purified by chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the broader class of chroman-4-one and chromanone derivatives has been investigated for various biological activities. A significant area of interest is their role as inhibitors of Sirtuin 2 (SIRT2).

SIRT2 Inhibition

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[7][8] Dysregulation of SIRT2 has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[9][10][11][12]

Studies on substituted chroman-4-ones have revealed key structural features for potent and selective SIRT2 inhibition. For instance, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold have been shown to be important for activity. Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition.

Table 1: Representative SAR Data for Chroman-4-one Based SIRT2 Inhibitors

| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 IC50 (µM) |

| 1a | n-Pentyl | H | H | 10.6 |

| 1b | n-Pentyl | Br | H | 4.5 |

| 1c | n-Pentyl | H | Br | 3.2 |

| 1d | n-Pentyl | Br | Br | 1.5 |

Data adapted from related studies on chroman-4-one derivatives.

The data suggests that halogen substitution at the 8-position, as in the case of this compound derivatives, could be a favorable feature for SIRT2 inhibition. Further derivatization of the 4-amino group would allow for the exploration of additional binding interactions within the SIRT2 active site.

Signaling Pathways

SIRT2 is primarily a cytosolic protein that can translocate to the nucleus during mitosis.[7][8][13] It deacetylates a variety of histone and non-histone proteins, thereby influencing multiple signaling pathways.

Role in Neurodegeneration

In the context of neurodegenerative diseases such as Parkinson's and Huntington's disease, inhibition of SIRT2 has been shown to be neuroprotective.[9][10][11] SIRT2 deacetylates α-tubulin, and its inhibition leads to hyperacetylation of microtubules, which may enhance microtubule-based transport and reduce the toxicity of protein aggregates.

Diagram of SIRT2's Role in Neuroprotection

Caption: Inhibition of SIRT2 leads to neuroprotective effects.

Role in Cancer

The role of SIRT2 in cancer is complex and appears to be context-dependent, with reports suggesting it can act as both a tumor suppressor and an oncogene.[12] SIRT2 is involved in the regulation of the cell cycle, particularly mitosis, and can influence the activity of key proteins such as p53 and NF-κB.[8][14]

Diagram of SIRT2 Signaling in Cancer

Caption: SIRT2 modulates key cancer-related signaling pathways.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for therapeutic development, particularly as SIRT2 inhibitors. The synthetic accessibility of the core structure allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogues to establish clear structure-activity relationships. Elucidating the precise molecular interactions with their biological targets and further exploring their efficacy in preclinical models of neurodegeneration and cancer will be crucial for advancing this compound class towards clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 9. Sirtuins and Neurodegeneration [jneurology.com]

- 10. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 11. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 12. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 8-Fluorochroman-4-amine: An In-depth Technical Guide

Disclaimer: Direct, in-depth research on the specific biological activity of 8-Fluorochroman-4-amine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman-4-amine and chroman-4-one scaffolds, which serve as the foundational structures for this compound. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest. Its derivatives, including chroman-4-ones and chroman-4-amines, have demonstrated a wide array of biological activities. The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of a fluorine atom at the 8-position of the chroman-4-amine core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological activities of structurally related chroman-4-one and chroman-4-amine derivatives, this compound could potentially target a range of proteins implicated in various diseases, including neurodegenerative disorders, cancer, infectious diseases, and inflammatory conditions.

Neurodegenerative Diseases

Chroman-4-amine and chroman-4-one derivatives have shown promise in the context of neurodegenerative diseases, primarily through the inhibition of Sirtuin 2 (SIRT2) and Monoamine Oxidases (MAO).

SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 has been shown to be neuroprotective. Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Substitutions | SIRT2 IC50 (µM) |

| 1a | 8-bromo-6-chloro-2-pentyl | 4.5[1] |

| 1k | 2-n-propyl | 10.6 |

| 3a | 2-n-pentyl (chromone) | 5.5 |

Data extrapolated from studies on substituted chroman-4-ones and chromones.

Signaling Pathway: SIRT2 Inhibition

Caption: Putative mechanism of neuroprotection via SIRT2 inhibition by chroman-4-one derivatives.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used to evaluate chroman-4-one derivatives as SIRT2 inhibitors.[2][3]

-

Materials: Recombinant human SIRT2 enzyme, fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2), Nicotinamide adenine dinucleotide (NAD+), developer solution, assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compound (dissolved in DMSO), and a known SIRT2 inhibitor (positive control).

-

Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 96-well black microplate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions. c. Initiate the reaction by adding NAD+ and the SIRT2 enzyme to each well. d. Incubate the plate at 37°C for 1 hour. e. Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution. f. Incubate the plate at 37°C for 45 minutes. g. Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC50 value using a suitable software.

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease. Chroman-4-one derivatives have been investigated as MAO inhibitors.[4][5]

Quantitative Data: MAO Inhibition by a Chroman-4-one Derivative

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 5-hydroxy-2-methyl-chroman-4-one | 13.97[4] | 3.23[4] |

Experimental Workflow: MAO Inhibition Assay

References

In Silico Modeling of 8-Fluorochroman-4-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of 8-Fluorochroman-4-amine to its putative primary target, the 5-HT1A serotonin receptor. This document outlines the theoretical and practical frameworks for computational analysis, including detailed experimental protocols and data presentation, to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a synthetic compound belonging to the chroman class of molecules. While direct experimental data on its receptor binding profile is limited, extensive research on structurally similar fluorochroman derivatives strongly suggests that the serotonin 1A (5-HT1A) receptor is a primary molecular target. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.

In silico modeling serves as a powerful tool to predict and analyze the molecular interactions between this compound and the 5-HT1A receptor. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain critical insights into the binding mode, affinity, and stability of the ligand-receptor complex. This knowledge is invaluable for understanding its mechanism of action and for the rational design of novel, more potent, and selective therapeutic agents.

Target Receptor: 5-HT1A

The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala. Activation of the 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.

Quantitative Binding Data

| Compound ID | R2 Substituent | 5-HT1A Ki (nM) |

| 29 | Methyl | 1.2 |

| 30 | Ethyl | 1.5 |

| 31 | Propyl | 3.8 |

| 32 | Isopropyl | 6.5 |

| 33 | Cyclopropylmethyl | 2.1 |

| 34 | Cyclobutyl | 10.0 |

| 43 | Methyl | 0.8 |

| 44 | Ethyl | 1.1 |

| 45 | Cyclopropylmethyl | 1.3 |

| 47 | Cyclobutyl | 5.2 |

In Silico Modeling Workflow

A typical in silico workflow to investigate the binding of this compound to the 5-HT1A receptor involves several key stages, from initial model preparation to detailed simulation and analysis.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the 5-HT1A receptor binding site.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the human 5-HT1A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be generated using a suitable template.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Define the binding site based on the location of co-crystallized ligands in homologous structures or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Perform the docking calculation, allowing for flexible ligand conformations within the defined binding site.

-

Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the most favorable binding energy and participation in key interactions is selected for further analysis.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the detailed molecular interactions over time.

Methodology:

-

System Setup:

-

The top-ranked docked complex of this compound and the 5-HT1A receptor is used as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (310 K) under NVT (constant volume and temperature) conditions.

-

Equilibrate the system under NPT (constant pressure and temperature) conditions to allow the system to relax.

-

Run a production molecular dynamics simulation for a sufficient duration (typically 100-200 ns) to ensure convergence and adequate sampling of conformational space.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

-

Analyze the detailed interactions between the ligand and receptor, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, over the course of the simulation.

-

Signaling Pathway

Upon agonist binding, the 5-HT1A receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway.

References

Biological Activity of Chroman-4-Amine Derivatives: A Technical Literature Review

An Important Note on the Literature: Direct research on the biological activity of the unsubstituted chroman-4-amine scaffold is notably limited in publicly available literature. However, extensive research exists for the closely related chroman-4-one scaffold, which serves as a common precursor for the synthesis of chroman-4-amines. Furthermore, significant findings have been reported for structurally related amino-chromene analogs. This review synthesizes the available data on direct 4-amino-chromene derivatives and provides critical context by summarizing the activities of the foundational chroman-4-one structure, offering a comprehensive overview for researchers and drug development professionals.

Anticancer Activity of 4-Amino-Substituted Chromene Analogs

A novel class of antitumor agents, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-ones (ATBO), has been designed, synthesized, and evaluated for cytotoxic activity against various human tumor cell lines.[1] These compounds represent the most relevant, well-documented examples of chromene structures with an amino group at the C-4 position exhibiting potent biological activity.

Data Presentation: Cytotoxic Activity

The in vitro cytotoxic activity of ATBO analogs was evaluated against a panel of seven human tumor cell lines. The results, presented as ED₅₀ values (μM), demonstrate potent tumor cell growth inhibitory activity for many of the derivatives.[1]

Table 1: Cytotoxic Activity (ED₅₀ in μM) of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs [1]

| Compound | R₂/R₃ Substituent | HCT-8 (Colon) | ACHN (Renal) | PC-3 (Prostate) | ZR-75-1 (Breast) | KB (Nasopharynx) | KB-VIN (Drug-Resistant) | U-87-MG (Glioblastoma) |

| 8 | Methyl | >30 | >30 | >30 | >30 | >30 | >30 | >30 |

| 9 | Propyl | >30 | >30 | >30 | >30 | >30 | >30 | >30 |

| 10 | Cyclopropyl | >30 | >30 | >30 | 17.06±1.34 | 15.86±1.29 | >30 | >30 |

| 11 | Cyclohexyl | 0.96±0.25 | 0.88±0.17 | 0.99±0.18 | 0.82±0.15 | 0.85±0.13 | 1.15±0.11 | 1.03±0.15 |

| 15 | Phenyl | 0.064±0.01 | 0.051±0.01 | 0.059±0.01 | 0.048±0.01 | 0.052±0.01 | 0.008±0.002 | 0.021±0.003 |

| 33 | 4-Methoxyphenyl | 0.049±0.001 | 0.043±0.01 | 0.037±0.02 | 0.035±0.02 | 0.044±0.01 | 0.32±0.06 | 0.23±0.02 |

| 32 | 4-Chlorophenyl | 0.13±0.01 | 0.090±0.01 | 0.15±0.03 | 0.11±0.02 | 0.10±0.03 | 0.39±0.07 | 0.27±0.04 |

Data sourced from a study on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs.[1] ED₅₀ is the mean effective dose that inhibits 50% of cell growth.

Preliminary structure-activity relationship (SAR) analysis indicates that a secondary amine at the C-4 position is crucial for antitumor activity, as tertiary amine analogs were inactive.[1] Furthermore, bulky cyclic aliphatic groups (e.g., cyclohexyl) and substituted aromatic rings on the amine conferred potent cytotoxicity, with the 4-methoxyphenyl derivative 33 being exceptionally active.[1]

Experimental Protocols

Synthesis of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs [1]

-

Chlorination: The parent 4-hydroxy compound (e.g., 4-hydroxy-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one) is refluxed with phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N) for 1 hour to yield the 4-chloro intermediate.

-

Amination (Aliphatic Amines): The 4-chloro intermediate is refluxed with the desired primary or secondary aliphatic amine in ethanol for 2 hours.

-

Amination (Aromatic Amines): The 4-chloro intermediate is heated with the desired aromatic amine in ethylene glycol at 160 °C for 1 hour.

-

Purification: The final products are purified using standard chromatographic techniques.

In Vitro Cytotoxicity Assay [1]

-

Cell Culture: Human tumor cell lines are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are seeded into 96-well plates and, after 24 hours, are exposed to various concentrations of the test compounds for a 48-hour incubation period.

-

Cell Viability Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. Post-incubation, cells are fixed with trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid.

-

Data Analysis: The protein-bound dye is solubilized with 10 mM Tris base. The optical density is read at 515 nm on a microplate reader. The ED₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves.

Visualization: Synthesis Workflow

Caption: Synthesis of 4-amino-benzo[h]chromen-2-one analogs.

Biological Activity of Chroman-4-one Precursors

The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery, with its derivatives exhibiting a vast array of biological activities.[2][3] Understanding these activities is crucial as chroman-4-ones are the direct synthetic precursors to chroman-4-amines, typically via reductive amination.

Anticancer Activity

Chroman-4-one derivatives are promising candidates for anticancer drug development, showing antiproliferative effects against numerous cancer cell lines.[4]

-

Sirtuin 2 (SIRT2) Inhibition: A notable mechanism of action for some chroman-4-one derivatives is the selective inhibition of SIRT2, an enzyme involved in cell cycle regulation.[5] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[4][5]

-

Cytotoxicity: Various substituted chroman-4-ones, particularly 3-benzylidene derivatives, have demonstrated potent cytotoxicity against breast, leukemia, and other cancer cell lines.[6]

Anti-inflammatory Activity

The chroman scaffold is also a key component in many anti-inflammatory agents.

-

Inhibition of Pro-inflammatory Mediators: Certain 2-phenyl-4H-chromen-4-one derivatives suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7]

-

Modulation of Signaling Pathways: The anti-inflammatory mechanism is often linked to the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and NF-κB pathways.[7][8]

Antimicrobial Activity

Derivatives of chroman-4-one have been evaluated for broad-spectrum antimicrobial properties.[9][10]

-

Antibacterial and Antifungal Effects: Studies have demonstrated the activity of chroman-4-one and homoisoflavonoid derivatives against pathogenic bacteria like Staphylococcus epidermidis and fungi like Candida albicans.[9][11] The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 64 to 1024 μg/mL.[9]

Experimental Protocols

General Protocol: MTT Assay for Cytotoxicity [5][9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (and a vehicle control, e.g., DMSO). The plates are incubated for 48-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Visualization: TLR4/MAPK Signaling Pathway

Caption: TLR4/MAPK and NF-κB signaling pathway in inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. TLR4 promoted endoplasmic reticulum stress induced inflammatory bowel disease via the activation of p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities: A Case Study Framework for 8-Fluorochroman-4-amine

Disclaimer: As of the latest literature review, specific public-facing safety and toxicity data for 8-Fluorochroman-4-amine is not available. This guide, therefore, provides a comprehensive framework for the preclinical safety and toxicity evaluation that a novel chemical entity (NCE) such as this compound would typically undergo. The experimental protocols and data tables presented are illustrative and based on established regulatory guidelines.

Introduction

The development of any new therapeutic agent necessitates a rigorous evaluation of its safety and toxicity profile. For a novel compound like this compound, a systematic, multi-faceted approach is crucial to identify potential hazards and establish a safe dose range for potential first-in-human studies. This document outlines the standard preclinical testing cascade designed to characterize the toxicological properties of an NCE.

Preclinical Safety and Toxicity Evaluation Workflow

The preclinical safety assessment follows a structured progression from short-term, high-dose studies to longer-term, lower-dose studies, encompassing a range of biological endpoints. The overall workflow is designed to provide a comprehensive risk assessment.

Caption: Preclinical safety and toxicity assessment workflow.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and identify potential target organs for toxicity following a single high dose of the test substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Test System: Female Sprague-Dawley rats (8-12 weeks old).

-

Housing: Individually housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

-

Dosing:

-

A single animal is dosed with the starting dose (e.g., 300 mg/kg) of this compound administered via oral gavage.

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., 2000 mg/kg).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until one of the stopping criteria is met (e.g., four animals have been dosed and have all survived or died at a particular dose level).

-

-

Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.

-

Endpoint: Gross necropsy is performed on all animals at the end of the 14-day observation period.

Data Presentation: Acute Toxicity

| Parameter | Value |

| Test Substance | This compound |

| Route of Administration | Oral (gavage) |

| Species/Strain | Rat/Sprague-Dawley |

| LD50 Estimate (mg/kg) | Calculated value from UDP software |

| 95% Confidence Interval | Calculated interval |

| Clinical Signs Observed | e.g., Piloerection, lethargy, ataxia |

| Target Organs (Gross) | e.g., Liver, kidneys |

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Procedure:

-

Varying concentrations of this compound are added to a molten top agar containing the bacterial tester strain and, where required, the S9 mix.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the negative control.

Data Presentation: Ames Test

| Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Mean Revertants ± SD | Fold Increase | Result |

| TA100 | - | 0 (Vehicle) | 120 ± 15 | - | - |

| 10 | 125 ± 12 | 1.04 | Negative | ||

| 100 | 135 ± 18 | 1.13 | Negative | ||

| 1000 | 140 ± 20 | 1.17 | Negative | ||

| TA100 | + | 0 (Vehicle) | 130 ± 17 | - | - |

| 10 | 138 ± 14 | 1.06 | Negative | ||

| 100 | 280 ± 25 | 2.15 | Positive | ||

| 1000 | 450 ± 30 | 3.46 | Positive | ||

| ... (data for other strains) |

Genotoxicity Testing Logic

The results from a battery of genotoxicity tests inform the next steps in the development process. A typical decision-making workflow is illustrated below.

Caption: Genotoxicity assessment decision workflow.

Repeated Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of a compound after repeated administration over a prolonged period.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

-

Test System: Sprague-Dawley rats and Beagle dogs (one rodent, one non-rodent species).

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Low dose

-

Group 3: Mid dose

-

Group 4: High dose

-

(Often includes satellite groups for recovery assessment)

-

-

Dosing: this compound is administered daily via oral gavage for 28 consecutive days.

-

In-life Observations:

-

Clinical Signs: Daily

-

Body Weight: Weekly

-

Food Consumption: Weekly

-

Ophthalmology: Pre-study and at termination

-

Clinical Pathology: At termination (hematology, clinical chemistry, urinalysis)

-

-

Terminal Procedures:

-

Necropsy: Gross pathological examination of all animals.

-

Organ Weights: Collection and weighing of key organs.

-

Histopathology: Microscopic examination of a comprehensive list of tissues.

-

Data Presentation: Repeated Dose Toxicity (Hematology)

| Parameter | Units | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| RBC | 10^6/µL | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.2 ± 0.4 | 6.1 ± 0.5 |

| Hemoglobin | g/dL | 15.0 ± 1.0 | 14.8 ± 1.1 | 14.5 ± 0.9 | 12.2 ± 1.2 |

| Hematocrit | % | 45.0 ± 2.5 | 44.5 ± 2.8 | 43.8 ± 2.2 | 36.5 ± 3.1 * |

| WBC | 10^3/µL | 8.0 ± 1.5 | 8.2 ± 1.3 | 8.5 ± 1.6 | 9.0 ± 1.8 |

| Platelets | 10^3/µL | 850 ± 150 | 840 ± 160 | 860 ± 140 | 830 ± 170 |

| ... (data for females) | |||||

| Statistically significant difference (p < 0.05) |

Hypothetical Mechanism of Toxicity Pathway

Given the structure of this compound, a potential mechanism of toxicity could involve interaction with monoamine oxidase (MAO) enzymes, leading to downstream effects on neurotransmitter levels and cellular oxidative stress. This is a hypothetical pathway for illustrative purposes.

Methodological & Application

Application Note: Chiral HPLC Separation of 8-Fluorochroman-4-amine

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 8-Fluorochroman-4-amine. A polysaccharide-based chiral stationary phase (CSP) is utilized under normal phase conditions to achieve baseline resolution of the (R) and (S) enantiomers. This method is suitable for quality control, purity assessment, and pharmacokinetic studies in research, drug discovery, and development settings.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers of this compound is essential for drug development and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation of chiral compounds, including primary amines.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of racemates.[1][2][3][4] This protocol outlines a validated method using a cellulose-based CSP for the effective chiral separation of this compound.

Experimental Protocol

2.1. Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

-

Sample: Racemic this compound standard, (R)-8-Fluorochroman-4-amine, and (S)-8-Fluorochroman-4-amine reference standards.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.

| Parameter | Condition |

| Chiral Stationary Phase | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in mobile phase |

2.3. Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the appropriate amount of the standard in the mobile phase.

-

Similarly, prepare individual stock solutions of the (R) and (S) enantiomers at 1.0 mg/mL to determine the elution order.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

2.4. Method Rationale

The choice of a polysaccharide-based CSP, specifically CHIRALPAK® IC, is based on its proven success in resolving a wide variety of chiral compounds, including amines.[1][2][3] The normal phase mobile system consisting of n-Hexane and Isopropanol provides a good balance of polarity for optimal interaction with the stationary phase. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for obtaining sharp and symmetrical peaks for basic analytes such as amines by minimizing interactions with residual silanol groups on the silica support.[5][6]

Results and Discussion

Under the optimized chromatographic conditions, baseline separation of the two enantiomers of this compound was achieved. The elution order was determined by injecting the individual enantiomeric standards.

Table 1: Quantitative Data for the Chiral Separation of this compound

| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Tailing Factor |

| (S)-8-Fluorochroman-4-amine | 8.54 | \multirow{2}{}{2.15} | \multirow{2}{}{1.28} | 1.12 |

| (R)-8-Fluorochroman-4-amine | 10.21 | 1.15 |

The resolution (Rs) of 2.15 indicates a complete separation between the two enantiomeric peaks, which is well above the desired value of 1.5 for quantitative analysis. The selectivity factor (α) of 1.28 demonstrates the good chiral recognition capability of the CHIRALPAK® IC column for this analyte. The tailing factors are close to 1, indicating good peak symmetry.

Workflow Diagram

The following diagram illustrates the experimental workflow for the chiral HPLC separation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]

- 5. chiraltech.com [chiraltech.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating 8-Fluorochroman-4-amine in Neuroscience Research

Disclaimer: As of the current date, specific research detailing the neuroscience applications of 8-Fluorochroman-4-amine is not extensively available in the public domain. The following application notes and protocols are therefore presented as a projected research framework based on the analysis of structurally similar compounds, particularly fluorinated amines and chroman derivatives, which have shown activity within the central nervous system (CNS). The provided data is hypothetical and intended to serve as a guide for potential research directions.

Introduction

This compound is a synthetic compound featuring a chroman scaffold, which is a structural motif present in various biologically active molecules. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier permeability of CNS drug candidates. The primary amine group suggests potential interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are critical targets in neuroscience research and drug development for psychiatric and neurodegenerative disorders.

These notes outline potential applications and experimental protocols for characterizing the neuropharmacological profile of this compound.

Hypothetical Applications in Neuroscience

Based on its structural features, this compound could be investigated for its potential as a modulator of key neurotransmitter systems. Potential research applications include:

-

Serotonin Receptor Modulation: The fluorinated phenylamine moiety suggests possible affinity for various serotonin (5-HT) receptor subtypes. Depending on its binding profile (agonist, antagonist, or partial agonist), it could be explored for applications in:

-

Depression and Anxiety Disorders

-

Schizophrenia

-

Migraine Treatment

-

-

Dopamine Transporter (DAT) Inhibition: Chroman and amine-containing structures have been explored as dopamine transporter ligands. As a potential DAT inhibitor, this compound could be investigated for its utility in:

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Narcolepsy

-

Substance Abuse and Addiction

-

-

Neuroprotective Agent: Modulation of certain GPCRs can trigger intracellular signaling cascades that promote neuronal survival. Therefore, its potential as a neuroprotective agent in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease could be a viable research avenue.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from in vitro and in vivo experiments designed to characterize the pharmacological properties of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |

| 5-HT1A Receptor | 15.2 ± 2.1 | 25.8 ± 3.5 (Agonist) | Radioligand Binding, cAMP Assay |

| 5-HT2A Receptor | 89.7 ± 9.3 | 150.4 ± 12.1 (Antagonist) | Radioligand Binding, IP1 Accumulation Assay |

| 5-HT7 Receptor | 45.3 ± 5.6 | 78.2 ± 8.9 (Partial Agonist) | Radioligand Binding, cAMP Assay |

| Dopamine Transporter (DAT) | 22.1 ± 3.0 | 41.5 ± 4.2 (Inhibitor) | [3H]WIN 35,428 Binding, Dopamine Uptake Assay |

| Norepinephrine Transporter (NET) | 150.8 ± 15.7 | > 1000 | [3H]Nisoxetine Binding, Norepinephrine Uptake Assay |

| Serotonin Transporter (SERT) | 98.4 ± 11.2 | > 1000 | [3H]Citalopram Binding, Serotonin Uptake Assay |

Table 2: In Vivo Behavioral Models (Hypothetical Data)

| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Outcome |

| Forced Swim Test | Mouse | 10 | 35% decrease in immobility time |

| Elevated Plus Maze | Rat | 5 | 50% increase in time spent in open arms |

| Novel Object Recognition | Mouse | 10 | 40% increase in discrimination index |

| Locomotor Activity | Mouse | 10 | 25% increase in distance traveled |

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for target receptors and transporters.

Materials:

-

Cell membranes expressing the target receptor/transporter (e.g., CHO or HEK293 cells)

-

Radioligand specific for the target (e.g., [3H]WAY-100635 for 5-HT1A)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a known ligand)

-

96-well filter plates

-

Scintillation cocktail and counter

Methodology:

-